(2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid is an organic compound that features a furan ring substituted with a 4-bromo-2-fluorophenyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-bromo-2-fluorophenyl group: This step often involves a halogenation reaction where bromine and fluorine atoms are introduced to the phenyl ring.
Attachment of the propenoic acid moiety: This can be done through a Heck reaction or a similar coupling reaction, where the furan ring is coupled with an appropriate propenoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated acids.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that have binding sites complementary to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the furan and propenoic acid moieties.
4-Bromo-2-fluorophenylboronic acid: Contains the phenyl ring with bromine and fluorine but has a boronic acid group instead of the furan and propenoic acid.
Uniqueness
(2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid is unique due to the combination of its furan ring, halogenated phenyl group, and propenoic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Biological Activity
(2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid, also known by its CAS number 1071399-45-5, is a compound that has gained attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C13H8BrF O3
- Molecular Weight : 311.11 g/mol
- Purity : >90%
Structural Characteristics
The compound features a furan ring substituted with a brominated phenyl group and a fluorine atom, which contributes to its unique chemical reactivity and biological activity.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds containing furan and bromophenyl moieties. For instance, furan derivatives have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A comparative analysis of related compounds showed that modifications in the halogen substituents significantly affect their cytotoxicity against cancer cell lines.
Case Study: Structure-Activity Relationship (SAR)
A study focusing on the SAR of furan-based compounds demonstrated that the presence of halogen atoms enhances biological activity. The introduction of bromine and fluorine in the structure has been linked to increased potency against specific cancer cell lines, suggesting that this compound could exhibit similar effects.
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
Compound A | 10 | MCF-7 (Breast Cancer) |
Compound B | 15 | HeLa (Cervical Cancer) |
This compound | TBD | TBD |
Enzyme Inhibition
Preliminary studies suggest that compounds similar to this compound may inhibit specific enzymes linked to disease pathways. For instance, the inhibition of matrix metalloproteinases (MMPs), which are involved in tumor metastasis, has been observed in related compounds.
Apoptosis Induction
The proposed mechanism for the anticancer activity includes the induction of apoptosis through mitochondrial pathways. This involves the activation of caspases and subsequent cell death signaling cascades.
Reactive Oxygen Species (ROS) Generation
Compounds with similar structures have been reported to increase ROS levels within cells, leading to oxidative stress and ultimately triggering apoptosis in cancer cells.
Properties
IUPAC Name |
(E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBNHXPKQLRVQH-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=CC=C(O2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)C2=CC=C(O2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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